molecular formula C19H22N2O3S B4887373 2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol

2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol

Cat. No.: B4887373
M. Wt: 358.5 g/mol
InChI Key: HHDRWZBFTYPDQK-UHFFFAOYSA-N
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Description

2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to an ethoxyphenoxy group and an ethylsulfanyl chain, making it an interesting subject for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol involves multiple steps:

    Formation of 2-chlorobenzoic acid: This is achieved by reacting 2-aminobenzoic acid with thionyl chloride.

    Reaction with 4-ethoxyphenol: The 2-chlorobenzoic acid is then reacted with 4-ethoxyphenol and sodium hydride to form 2-(4-ethoxyphenoxy)benzoic acid.

    Final step: The 2-(4-ethoxyphenoxy)benzoic acid is reacted with thioacetic acid to form the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding dihydro form.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Potential use in drug development due to its ability to inhibit certain enzymes.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol is not fully understood. it is believed to exert its effects by inhibiting the activity of specific enzymes involved in cellular processes. For example, it may inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, potentially making it useful in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide
  • 2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzooxazole

Uniqueness

2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol stands out due to its unique combination of a benzimidazole core with an ethoxyphenoxy group and an ethylsulfanyl chain.

Properties

IUPAC Name

2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-23-15-7-9-16(10-8-15)24-13-14-25-19-20-17-5-3-4-6-18(17)21(19)11-12-22/h3-10,22H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDRWZBFTYPDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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